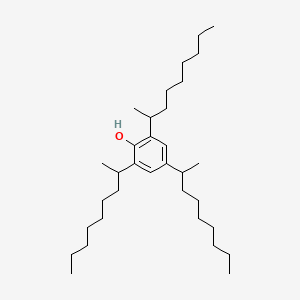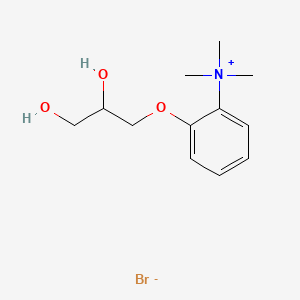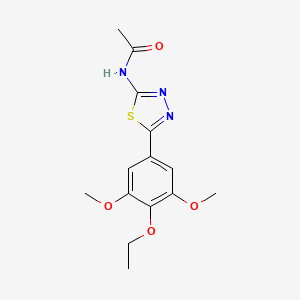![molecular formula C28H19N3O B13749399 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method involves the use of 4-bromobenzaldehyde as a starting material, which undergoes a series of reactions including Suzuki coupling and subsequent functional group transformations to introduce the pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid.
Reduction: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include the formation of stable coordination bonds with metal centers, facilitating catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(2,6-di(pyridin-4-yl)pyridin-4-yl)phenyl]benzonitrile .
- 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene .
- 4-[3,5-Bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine .
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is unique due to its specific arrangement of pyridine rings and the presence of an aldehyde functional group. This structure allows it to form stable complexes with various metal ions, making it particularly useful in catalysis and material science applications.
Propriétés
Formule moléculaire |
C28H19N3O |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C28H19N3O/c32-19-20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-17-27(25-5-1-3-15-29-25)31-28(18-24)26-6-2-4-16-30-26/h1-19H |
Clé InChI |
CHVUIAWHNKWDLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)


![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)






